molecular formula C17H26O2 B484884 Benzyl decanoate CAS No. 42175-41-7

Benzyl decanoate

Cat. No.: B484884
CAS No.: 42175-41-7
M. Wt: 262.4g/mol
InChI Key: ZSAYVPCIKVBDRI-UHFFFAOYSA-N
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Description

Benzyl decanoate is an ester compound formed from the reaction between benzyl alcohol and decanoic acid. It is known for its pleasant aroma and is commonly used in the fragrance and flavor industries. The compound has the molecular formula C17H26O2 and is characterized by its ester functional group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl decanoate can be synthesized through the esterification reaction between benzyl alcohol and decanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl decanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield benzyl alcohol and decanoic acid.

    Oxidation: The benzyl group in this compound can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

    Reduction: Reduction of this compound can lead to the formation of benzyl alcohol and decanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and decanoic acid.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol and decanol.

Scientific Research Applications

Benzyl decanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of benzyl decanoate is primarily related to its ester functional group. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The molecular targets and pathways involved in its biological activity are still under investigation, but its antimicrobial properties are thought to be due to the disruption of microbial cell membranes.

Comparison with Similar Compounds

Benzyl decanoate can be compared with other esters such as benzyl acetate and benzyl butyrate. While all these compounds share the benzyl group, their differing acid components (acetic acid, butyric acid, and decanoic acid) impart unique properties:

    Benzyl acetate: Known for its fruity aroma and used extensively in perfumes and flavorings.

    Benzyl butyrate: Has a sweet, floral scent and is also used in the fragrance industry.

    This compound: Distinguished by its longer carbon chain, which contributes to its stability and unique olfactory properties.

Each of these esters has specific applications based on their chemical properties and sensory characteristics.

Properties

IUPAC Name

benzyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAYVPCIKVBDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194995
Record name Benzyl decanoate
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Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42175-41-7
Record name Phenylmethyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42175-41-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl caprate
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Record name Benzyl decanoate
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Record name Benzyl decanoate
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Record name BENZYL CAPRATE
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Synthesis routes and methods

Procedure details

A solution of 1.722 g. (0.01 mole) of decanoic acid and 1.5 ml triethylamine in 25 ml water was prepared by warming on a water bath. The solution was rapidly cooled in an ice-salt bath while stirring. After the temperature of about -2° C. was reached, 1.0 ml. ethyl chloroformate was slowly added along with about 2 g. of crushed ice. Stirring was continuted for an additional hour (internal temperature was maintained) between 0 and -2° C.). Finally 1.5 ml. benzyl alcohol was added. Stirring of the reaction mixture was continued for 1/2 hour on a 60° water bath. After cooling, the ester was extracted twice by 30 ml ether, washed with sodium, bicarbonate solution then with water. After drying and evaporation of the solvent, the ester was distilled under reduced pressure to give 2.574 g. (99% yield) of benzyldecanoate. B.P. 208-210/15 mm. Anal. Calcd. for C17H26O2 :c, 77.82; H, 9.98. Found: C, 77.69; H, 10.03.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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